(Z)-2-(5-(4-chlorobenzyl)-4-oxothiazolidin-2-ylidene)-4-methyl-3-oxopentanenitrile
Descripción
Propiedades
IUPAC Name |
(2Z)-2-[5-[(4-chlorophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-4-methyl-3-oxopentanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-9(2)14(20)12(8-18)16-19-15(21)13(22-16)7-10-3-5-11(17)6-4-10/h3-6,9,13H,7H2,1-2H3,(H,19,21)/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBLYOYUOZSFDB-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(=C1NC(=O)C(S1)CC2=CC=C(C=C2)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)/C(=C\1/NC(=O)C(S1)CC2=CC=C(C=C2)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(Z)-2-(5-(4-chlorobenzyl)-4-oxothiazolidin-2-ylidene)-4-methyl-3-oxopentanenitrile is a synthetic organic compound notable for its diverse biological activities. This compound features a thiazolidine ring, a chlorobenzyl group, and a nitrile group, which contribute to its potential therapeutic applications. Recent studies have highlighted its antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry.
Chemical Structure and Synthesis
The chemical structure of (Z)-2-(5-(4-chlorobenzyl)-4-oxothiazolidin-2-ylidene)-4-methyl-3-oxopentanenitrile can be represented as follows:
The synthesis of this compound typically involves the reaction of 4-chlorobenzylamine with thiazolidine derivatives under specific conditions, often utilizing bases such as sodium hydride in solvents like dimethylformamide (DMF) .
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to (Z)-2-(5-(4-chlorobenzyl)-4-oxothiazolidin-2-ylidene)-4-methyl-3-oxopentanenitrile exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinones have shown efficacy against various bacterial strains, including:
- Escherichia coli
- Klebsiella pneumoniae
- Staphylococcus aureus
The mechanism of action is believed to involve the inhibition of cell wall synthesis or disruption of metabolic pathways essential for bacterial growth .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. Research indicates that it may inhibit the proliferation of cancer cells by targeting specific enzymes involved in cell cycle regulation. For example, studies have shown that thiazolidinone derivatives can induce apoptosis in cancer cell lines through the activation of caspases and modulation of the MAPK signaling pathway .
Case Studies and Research Findings
-
Antimicrobial Efficacy : A study conducted on various thiazolidinone derivatives found that certain compounds exhibited high activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, revealing potent activity against resistant strains .
Compound MIC (µg/mL) Target Organisms Compound A 16 E. coli Compound B 32 S. aureus Compound C 8 K. pneumoniae - Anticancer Activity : In vitro studies on human cancer cell lines demonstrated that (Z)-2-(5-(4-chlorobenzyl)-4-oxothiazolidin-2-ylidene)-4-methyl-3-oxopentanenitrile significantly reduced cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, leading to reduced proliferation of microbial and cancer cells.
- Receptor Modulation : The compound can modulate receptor activity, influencing signaling pathways associated with cell survival and apoptosis.
Comparación Con Compuestos Similares
Key Observations:
- Substituent Effects : The 4-chlorobenzyl group in the target compound offers greater electron-withdrawing and lipophilic character compared to the methoxy or hydroxyl groups in compound 5 . This could enhance cellular uptake but reduce aqueous solubility.
- Stereochemistry : The Z-configuration in the target compound and compound 5 may enforce planar geometry, optimizing interactions with hydrophobic enzyme pockets .
- Synthetic Routes : The target compound’s synthesis likely follows methods similar to compound 5 (reflux in polar aprotic solvents), whereas compound 3 employs acetonitrile and phenyl isocyanate, suggesting divergent reactivity profiles .
Crystallographic and Computational Insights
The structural determination of thiazolidinone derivatives often relies on programs like SHELXL for refinement and WinGX/ORTEP for visualization . For example:
- Bond Lengths/Angles : The exocyclic C=N bond in the thiazolidin-2-ylidene core typically ranges from 1.28–1.32 Å, consistent with partial double-bond character .
- Packing Motifs : The 4-chlorobenzyl group in the target compound may promote π-stacking or halogen bonding, unlike the methoxy groups in compound 5, which rely on hydrogen bonding .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (Z)-2-(5-(4-chlorobenzyl)-4-oxothiazolidin-2-ylidene)-4-methyl-3-oxopentanenitrile, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves:
- Thiazolidinone ring formation : Reacting 2-aminothiazole derivatives with aldehydes/ketones under acidic/basic conditions. For example, condensation of 4-chlorobenzyl-substituted precursors with nitrile-containing intermediates (e.g., cyanoacetate derivatives) .
- Purification : Recrystallization from DMF-acetic acid or ethanol mixtures improves yield and purity .
- Optimization : Adjusting solvent polarity (e.g., acetonitrile for reflux), catalysts (e.g., piperidine for benzylidene formation), and temperature (70–100°C) enhances reaction efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?
- Methodology :
- NMR Spectroscopy : and NMR identify substituent environments (e.g., Z-configuration via coupling constants and chemical shifts of thiazolidinone protons) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, distinguishing isomers .
- IR Spectroscopy : Detects functional groups like C=O (1700–1750 cm) and C≡N (2200–2250 cm) .
Q. How can researchers validate the purity of synthesized batches?
- Methodology :
- Chromatography : Reverse-phase HPLC with UV detection monitors impurities.
- Melting Point Analysis : Sharp melting points (e.g., 106–109°C for related compounds) indicate purity .
- Elemental Analysis : Matches experimental and theoretical C/H/N/S percentages .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved for this compound?
- Methodology :
- Software Tools : Use SHELX (for structure refinement) and WinGX (for data processing) to cross-validate bond lengths/angles against the Cambridge Structural Database (CSD) .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) to explain packing anomalies .
- Twinned Data Refinement : SHELXL handles high-resolution or twinned datasets, common in thiazolidinone derivatives .
Q. What experimental designs are suitable for probing the compound's bioactivity, such as anticancer potential?
- Methodology :
- In Vitro Assays : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess cytotoxicity. Compare IC values with controls .
- Molecular Docking : Simulate interactions with targets like kinases or DNA using AutoDock Vina. Validate with SAR studies on substituent effects (e.g., 4-chlorobenzyl vs. methoxy groups) .
- Apoptosis Markers : Flow cytometry detects caspase-3 activation and Annexin V staining .
Q. How can reaction mechanisms for thiazolidinone ring modifications be elucidated?
- Methodology :
- Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy under varying temperatures/pH to deduce rate-limiting steps .
- Isotopic Labeling : -labeling tracks carbonyl oxygen origins during oxidation steps .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict transition states and activation energies for cyclization pathways .
Q. What strategies address contradictions in reported spectral data for similar thiazolidinones?
- Methodology :
- Solvent Effects : Replicate NMR in deuterated DMSO vs. CDCl to assess solvent-induced shift variations .
- Dynamic NMR : Detect rotameric equilibria in nitrile or amide protons at low temperatures .
- Cross-Validation : Compare IR and MS data with CSD entries (e.g., PubChem CID 496031) to resolve stereochemical ambiguities .
Q. How can computational tools predict the compound's physicochemical properties?
- Methodology :
- LogP Calculations : Use ChemAxon or ACD/Labs to estimate lipophilicity, guiding solubility in DMSO/PBS buffers .
- pKa Prediction : SPARC predicts ionization states of the nitrile and ketone groups at physiological pH .
- Molecular Dynamics (MD) : GROMACS simulates stability in aqueous solutions, identifying degradation-prone moieties (e.g., enol-keto tautomerism) .
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